3-[3-(4-Fluorophenyl)-1H-pyrazol-1-yl]propan-1-amine hydrochloride
Description
The compound features a pyrazole core substituted at position 3 with a 4-fluorophenyl group and at position 1 with a propylamine moiety. Its molecular weight, estimated based on structural analogs, is approximately 254.5 g/mol (calculated from C₁₂H₁₄ClFN₃). The 4-fluorophenyl group enhances metabolic stability and lipophilicity, common in pharmaceutical design . Evidence indicates its discontinued commercial availability, suggesting specialized use or synthesis challenges .
Properties
IUPAC Name |
3-[3-(4-fluorophenyl)pyrazol-1-yl]propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3.ClH/c13-11-4-2-10(3-5-11)12-6-9-16(15-12)8-1-7-14;/h2-6,9H,1,7-8,14H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSIKDLQLDZFUQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C=C2)CCCN)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-Fluorophenyl)-1H-pyrazol-1-yl]propan-1-amine hydrochloride typically involves the condensation of 4-fluorobenzaldehyde with propan-1-amine under basic conditions to form the intermediate 4-fluorophenylpropan-1-amine. This intermediate is then reacted with hydrazine to form the pyrazole ring, resulting in the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-Fluorophenyl)-1H-pyrazol-1-yl]propan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, often using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium or potassium tert-butoxide in organic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazoles or fluorophenyl derivatives.
Scientific Research Applications
3-[3-(4-Fluorophenyl)-1H-pyrazol-1-yl]propan-1-amine hydrochloride is utilized in various fields of scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and receptor binding.
Industry: Used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-[3-(4-Fluorophenyl)-1H-pyrazol-1-yl]propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the pyrazole ring facilitates its interaction with biological molecules. This compound may modulate the activity of certain enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Research Findings and Implications
Biological Activity
3-[3-(4-Fluorophenyl)-1H-pyrazol-1-yl]propan-1-amine hydrochloride, also known as a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H14FN3
- Molecular Weight : 219.26 g/mol
- CAS Number : 1006480-30-3
The compound features a pyrazole ring, which is known for its ability to interact with various biological targets, enhancing its potential as a therapeutic agent.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The presence of the 4-fluorophenyl group is significant as it enhances binding affinity to molecular targets, while the pyrazole ring contributes to the compound's stability and reactivity.
Research indicates that compounds with similar structures often exhibit enzyme inhibition properties, which can be crucial in the development of drugs targeting various diseases.
Antimicrobial Activity
Several studies have explored the antimicrobial properties of pyrazole derivatives. For instance, compounds similar to 3-[3-(4-Fluorophenyl)-1H-pyrazol-1-yl]propan-1-amine have shown promising results against various bacterial strains:
| Bacterial Strain | Activity Observed | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition observed | |
| Escherichia coli | Moderate activity | |
| Proteus mirabilis | Activity noted |
In a comparative study, certain pyrazole derivatives exhibited lower Minimum Inhibitory Concentrations (MIC) against these pathogens compared to standard antibiotics, indicating their potential as effective antimicrobial agents.
Anticancer Properties
Research has also pointed towards the anticancer potential of this compound. Pyrazole derivatives have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms:
- Cell Cycle Arrest : Inducing cell cycle arrest in cancer cells.
- Apoptosis Induction : Triggering programmed cell death in malignant cells.
- Inhibition of Metastasis : Reducing the spread of cancer cells.
In vitro studies have demonstrated that certain pyrazole derivatives can significantly reduce the viability of cancer cell lines, suggesting a pathway for therapeutic development.
Study on Enzyme Inhibition
A notable study focused on the enzyme inhibition properties of similar compounds found that pyrazole derivatives could effectively inhibit specific enzymes related to cancer progression. This inhibition was linked to the fluorine atom's electronic effects, which modify the compound's interaction with enzyme active sites.
Pharmacokinetic Studies
Pharmacokinetic profiling has shown that compounds within this class exhibit favorable absorption and distribution characteristics in preclinical models. The stability conferred by the pyrazole ring enhances their bioavailability, making them suitable candidates for further development in drug formulations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
